4-Demethyl N,N'-Bis-Boc-Trimethoprim
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Overview
Description
4-Demethyl N,N’-Bis-Boc-Trimethoprim is a chemical compound with the molecular formula C23H32N4O7. It is a derivative of trimethoprim, a well-known antibiotic. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms of the trimethoprim molecule. This modification enhances the stability and solubility of the compound, making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Demethyl N,N’-Bis-Boc-Trimethoprim typically involves the following steps:
Starting Material: The synthesis begins with trimethoprim as the starting material.
Protection of Amino Groups: The amino groups of trimethoprim are protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using column chromatography to obtain 4-Demethyl N,N’-Bis-Boc-Trimethoprim in high yield and purity.
Industrial Production Methods
Industrial production methods for 4-Demethyl N,N’-Bis-Boc-Trimethoprim follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Demethyl N,N’-Bis-Boc-Trimethoprim undergoes various chemical reactions, including:
Deprotection: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine form of trimethoprim.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for the removal of Boc groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Deprotection: The major product formed is the free amine form of trimethoprim.
Substitution: Depending on the nucleophile used, various substituted derivatives of trimethoprim can be obtained.
Scientific Research Applications
4-Demethyl N,N’-Bis-Boc-Trimethoprim has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group strategy in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of new antibiotics and other therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Demethyl N,N’-Bis-Boc-Trimethoprim involves its interaction with bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid. By inhibiting this enzyme, the compound disrupts the production of nucleotides necessary for DNA replication and cell division, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: The parent compound, widely used as an antibiotic.
N,N’-Bis-Boc-Trimethoprim: A similar compound with two Boc protecting groups but without the demethylation.
Uniqueness
4-Demethyl N,N’-Bis-Boc-Trimethoprim is unique due to the presence of both Boc protecting groups and the demethylation of the trimethoprim molecule. This combination enhances its stability and solubility, making it more suitable for certain research applications compared to its analogs .
Properties
IUPAC Name |
tert-butyl N-[5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O7/c1-22(2,3)33-20(29)26-18-14(9-13-10-15(31-7)17(28)16(11-13)32-8)12-24-19(25-18)27-21(30)34-23(4,5)6/h10-12,28H,9H2,1-8H3,(H2,24,25,26,27,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLGZFKYAQMIOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NC=C1CC2=CC(=C(C(=C2)OC)O)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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